The compound 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid represents a class of thiophene derivatives that have garnered interest in the pharmaceutical industry due to their potential therapeutic applications. Thiophene derivatives are known for their diverse biological activities, which include anti-tubercular, anti-inflammatory, and antioxidant properties. The research on these compounds is crucial as it opens new avenues for the development of novel drugs to combat various diseases.
The aforementioned study1 provides a promising outlook for the application of thiophene derivatives in treating tuberculosis. The compounds' ability to inhibit Mtb growth and their activity against drug-resistant strains highlight their potential as a new template for anti-TB drug development. The low toxicity profile further enhances their suitability for therapeutic use.
Another study focused on the anti-inflammatory and antioxidant activities of acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. These derivatives were synthesized and screened for their biological activities, showing results comparable to ibuprofen for anti-inflammatory and ascorbic acid for antioxidant activities. This suggests that thiophene derivatives could be developed as anti-inflammatory and antioxidant agents, potentially offering an alternative to existing treatments2.
Thiophene derivatives also play a role in synthetic chemistry. The transfer of sulphonyl groups from N-sulphonyl aniline to α-amino acids, followed by decarboxylation, leads to the formation of 4π-sulphinylaminomethamide species. These species participate in [3+2]-cycloaddition reactions, which are useful in the synthesis of various organic compounds. The study provides insights into the reaction mechanisms and suggests the involvement of 4π-anionic species, highlighting the versatility of thiophene derivatives in synthetic applications3.
This compound falls under the category of thiophene derivatives, which are widely studied for their diverse biological activities and chemical reactivity. It is classified as an aromatic heterocyclic compound due to the presence of sulfur in the thiophene ring.
The synthesis of 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid typically involves several key steps:
These synthetic routes allow for the production of 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid in high yields and purity.
The molecular structure of 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid features:
The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity. The compound's unique electronic properties are influenced by the chlorine atom in the chlorophenyl moiety, which can affect its interactions with other molecules.
3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid can undergo various chemical reactions:
These reactions enable modifications that can enhance the compound's properties or lead to new derivatives with potential applications.
The mechanism of action for 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid varies depending on its application:
The physical and chemical properties of 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid include:
3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid has several notable applications:
Thiophene, a sulfur-containing five-membered heteroaromatic ring, serves as a privileged scaffold in drug design due to its exceptional versatility and pharmacokinetic optimization capabilities. The electron-rich sulfur atom participates in hydrogen bonding and dipole-dipole interactions with biological targets, enhancing binding affinity and selectivity. This property is exemplified by the delocalized "electron pairs" on sulfur, which confer enhanced π-electron density and facilitate strong drug-receptor interactions [1] [5]. Thiophene's isosteric relationship with benzene—evidenced by comparable boiling points (benzene: 81.1°C; thiophene: 84.4°C) and molecular geometry—allows it to mimic phenyl rings while offering superior metabolic stability and tailored electronic properties [3] [9].
Table 1: FDA-Approved Drugs Containing Thiophene Moieties
Drug Name | Therapeutic Category | Biological Target |
---|---|---|
Dorzolamide | Antiglaucoma | Carbonic anhydrase II/IV |
Ticlopidine | Antiplatelet | P2Y12 ADP receptor |
Olanzapine | Antipsychotic | Serotonin/dopamine receptors |
Zileuton | Antiasthmatic | 5-Lipoxygenase |
Tiaprofenic acid | Anti-inflammatory | Cyclooxygenase |
Statistical analyses of FDA-approved drugs (2013-2023) reveal thiophene as the fourth most prevalent sulfur-containing heterocycle, featuring in 26 approved therapeutics across diverse pharmacological classes. Its synthetic accessibility enables regioselective modifications at C-2, C-3, and C-5 positions, permitting strategic introduction of sulfonyl, carboxylic acid, and amino groups to fine-tune bioactivity. Modern metal-catalyzed methods (e.g., copper/rhodium-mediated cyclizations) and multicomponent reactions (e.g., modified Gewald synthesis) facilitate efficient construction of polysubstituted thiophenes, accelerating drug discovery efforts [1] [8].
The sulfonyl (–SO₂–) and carboxylic acid (–COOH) functionalities in thiophene derivatives confer distinct physicochemical and target-binding properties critical for pharmacological efficacy. Sulfonyl groups act as hydrogen-bond acceptors and confer molecular rigidity, enhancing selectivity for enzymes with cationic binding pockets. In carbonic anhydrase inhibitors (e.g., SLC-0111), the sulfonamide moiety (–SO₂NH₂) coordinates the zinc ion in the enzyme's active site via its deprotonated nitrogen, while the sulfonyl oxygen atoms form hydrogen bonds with Thr199 and Glu106 residues [7].
Table 2: Bioactive Contributions of Key Functional Groups
Functional Group | Physicochemical Properties | Biological Interactions |
---|---|---|
Sulfonyl (–SO₂–) | High polarity, planar geometry | Zinc coordination, hydrogen bonding |
Sulfonamide (–SO₂NH₂) | pKa ~10, moderate acidity | Ionic binding to arginine residues |
Carboxylic acid (–COOH) | pKa ~4-5, strong acidity | Salt bridge formation with basic residues |
Ester (–COOR) | Increased lipophilicity | Prodrug activation via hydrolysis |
Carboxylic acids contribute to target engagement through salt bridge formation with lysine/arginine residues and modulate pharmacokinetics via ionization state-dependent passive diffusion. The acidity (pKa ~4-5) facilitates pH-dependent membrane permeability, while the anionic carboxylate promotes aqueous solubility. Structure-activity relationship (SAR) studies demonstrate that replacing carboxylic acids with esters (e.g., ethyl ester) or amides typically reduces potency against metalloenzymes but may enhance blood-brain barrier penetration. Conversely, bioisosteric replacement with tetrazoles or acyl sulfonamides preserves acidity while improving metabolic stability [6] [7]. In the context of 3-amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid, the synergistic positioning of the sulfonyl and carboxylic acid groups enables simultaneous interactions with complementary enzyme subsites, potentially enhancing binding avidity [4] [6].
The evolution of sulfonylated thiophene carboxylic acids traces back to foundational discoveries in heterocyclic chemistry. Viktor Meyer's 1882 isolation of thiophene as a benzene contaminant initiated systematic exploration of its reactivity. Early synthetic routes relied on the Paal-Knorr synthesis (1885), involving condensation of 1,4-dicarbonyls with sulfiding agents (e.g., P₂S₅), and the Gewald reaction (1965), enabling 2-aminothiophene-3-carboxylate synthesis from ketones, sulfur, and cyanoesters [1] [3].
Table 3: Milestones in Sulfonylated Thiophene Development
Time Period | Key Advancement | Therapeutic Application |
---|---|---|
1960s-1970s | Tienilic acid synthesis | First thiophene-sulfonamide diuretic |
1980s | Suprofen & Tiaprofenic acid commercialization | NSAIDs with reduced GI toxicity |
1990s | Dorzolamide FDA approval (1994) | Topical carbonic anhydrase inhibitor |
2000s-present | SLC-0111 phase II trials | Tumor-associated CA IX/XII inhibition |
The 1970s witnessed the emergence of tienilic acid—a 2,3-disubstituted thiophene bearing sulfonamide and carboxylic acid groups—as a potent diuretic and uricosuric agent. This pioneering molecule validated the pharmacological synergy between the thiophene core, sulfonamide, and carboxylic acid moieties. Subsequent decades saw strategic incorporation of sulfonyl groups into thiophene carboxylic acid frameworks to enhance target selectivity. For example, tiaprofenic acid (1980s) leveraged its 2-benzoylthiophene-3-acetic acid structure for preferential COX-2 inhibition, while dorzolamide (1994) utilized a thiophene-2-sulfonamide carboxylic acid motif for topical carbonic anhydrase inhibition in glaucoma [1] [5] [9].
Contemporary design strategies focus on optimizing electronic and steric parameters:
These innovations established 3-amino-4-sulfonylthiophene-2-carboxylic acids as a structurally distinctive chemotype with untapped potential for targeting multifunctional enzymes involved in inflammation, cancer, and infectious diseases [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7